molecular formula C19H16ClN5O B264326 2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No. B264326
M. Wt: 365.8 g/mol
InChI Key: URLAILNCOCJRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as CPT-11 or irinotecan and is used as an anticancer drug. However,

Mechanism of Action

CPT-11 exerts its anticancer effects through multiple mechanisms of action. In addition to inhibiting topoisomerase I, CPT-11 also induces apoptosis, inhibits angiogenesis, and modulates the immune system (Chen et al., 2018). These mechanisms contribute to the overall effectiveness of CPT-11 in cancer treatment.
Biochemical and Physiological Effects
CPT-11 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer effects, CPT-11 has been reported to modulate the expression of various genes involved in drug metabolism, inflammation, and oxidative stress (Wang et al., 2019). CPT-11 has also been shown to affect the gut microbiome, which may have implications for its efficacy and toxicity (Zhang et al., 2020).

Advantages and Limitations for Lab Experiments

CPT-11 has several advantages for lab experiments. It is a well-studied compound with established protocols for its synthesis and characterization. CPT-11 is also commercially available, making it easily accessible for researchers. However, CPT-11 has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. CPT-11 is also relatively expensive, which may limit its use in large-scale experiments.

Future Directions

For research on CPT-11 include the development of new formulations and delivery methods, identification of biomarkers, and combination with other anticancer agents.

Synthesis Methods

The synthesis method for CPT-11 involves several steps, including the reaction of 7-ethyl-10-hydroxycamptothecin (SN-38) with chloroacetyl chloride to form the intermediate 7-ethyl-10-(2-chloroacetyl)camptothecin. This intermediate is then reacted with 2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one to form CPT-11 (Zhang et al., 2013).

Scientific Research Applications

CPT-11 has been extensively studied for its potential applications in cancer treatment. It is a prodrug that is converted into its active form, SN-38, by the enzyme carboxylesterase. SN-38 inhibits the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death (Takimoto & Allegra, 2006).

properties

Product Name

2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

IUPAC Name

2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H16ClN5O/c1-12-11-16(26)25-17(13-7-3-2-4-8-13)23-18(24-19(25)21-12)22-15-10-6-5-9-14(15)20/h2-11,17H,1H3,(H2,21,22,23,24)

InChI Key

URLAILNCOCJRPM-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)N2C(N=C(N=C2N1)NC3=CC=CC=C3Cl)C4=CC=CC=C4

SMILES

CC1=CC(=O)N2C(N=C(N=C2N1)NC3=CC=CC=C3Cl)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=O)N2C(N=C(N=C2N1)NC3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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